molecular formula C22H17NO4S B409032 N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B409032
M. Wt: 391.4g/mol
InChI Key: SXEAIGBOHRQSJH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a 2,4-dimethylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of anthracene to form 9,10-anthraquinone-2-sulfonic acid, followed by the introduction of the 2,4-dimethylphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the sulfonamide linkage under controlled conditions, such as using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the anthracene form.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene core yields anthraquinone derivatives, while reduction can regenerate the anthracene structure. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the anthracene core can intercalate with DNA, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the anthracene core and sulfonamide group.

    Amitraz: Contains a similar 2,4-dimethylphenyl group and is used as an insecticide and acaricide.

    2,4-dimethylaniline: A simpler compound with the 2,4-dimethylphenyl group but without the anthracene and sulfonamide functionalities.

Uniqueness

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the anthracene core, sulfonamide group, and 2,4-dimethylphenyl group makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C22H17NO4S

Molecular Weight

391.4g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C22H17NO4S/c1-13-10-11-18(14(2)12-13)23-28(26,27)19-9-5-8-17-20(19)22(25)16-7-4-3-6-15(16)21(17)24/h3-12,23H,1-2H3

InChI Key

SXEAIGBOHRQSJH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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